6-cyclopropyl-N-methylpyridazin-3-amine
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Overview
Description
6-cyclopropyl-N-methylpyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used as core structures in medicinal chemistry. This compound features a cyclopropyl group and a methyl group attached to the nitrogen atom in the pyridazine ring, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-methylpyridazin-3-amine can be achieved through various synthetic routes. One common method involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility under neutral conditions . Another approach involves the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, which provides 1,6-dihydropyridazines that can be converted to pyridazines in the presence of sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-N-methylpyridazin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted pyridazines, depending on the specific reagents and conditions used.
Scientific Research Applications
6-cyclopropyl-N-methylpyridazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for cardiovascular and neurological disorders.
Industry: It is used in the development of agrochemicals and other industrial applications due to its versatile chemical properties
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-methylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. The pyridazine ring can engage in hydrogen bonding and π-π stacking interactions, which are crucial for its binding to biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-methylpyridazin-3-amine
- 6-chloro-5-methylpyridazin-3-amine
- 6-chloro-N-propylpyridazin-3-amine
Uniqueness
6-cyclopropyl-N-methylpyridazin-3-amine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic effects compared to other similar compounds.
Properties
CAS No. |
1344209-24-0 |
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Molecular Formula |
C8H11N3 |
Molecular Weight |
149.2 |
Purity |
95 |
Origin of Product |
United States |
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